Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-
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Overview
Description
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves the reaction of benzimidazole derivatives with cyclohexanedione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic.
Albendazole: Another anthelmintic benzimidazole derivative.
Thiabendazole: Used as an antifungal and anthelmintic agent.
Uniqueness
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is unique due to its specific structure, which combines the benzimidazole moiety with a cyclohexanedione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyliminomethyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H15N3O2/c19-13-6-3-7-14(20)10(13)8-16-9-15-17-11-4-1-2-5-12(11)18-15/h1-2,4-5,8,19H,3,6-7,9H2,(H,17,18) |
InChI Key |
AYQJRPBZQCUWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NCC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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